

# **NS5A-IN-3** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the NS5A Inhibitor: Daclatasvir

Notice: The specific chemical identifier "NS5A-IN-3" does not correspond to a publicly documented or standard chemical entity. This guide will focus on a representative, well-characterized, and clinically significant inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), Daclatasvir. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental methodologies.

## **Chemical Structure and Properties**

Daclatasvir is a first-in-class, potent, and pangenotypic inhibitor of the HCV NS5A protein.[1][2] It is a symmetrical molecule featuring a central biphenyl core linked to two imidazole-pyrrolidine-valine carbamate moieties.[3]

Table 1: Chemical and Physical Properties of Daclatasvir



| Property               | Value                                                                                                                                                                                                              | Reference(s)    |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| IUPAC Name             | methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | [3][4]          |
| Synonyms               | BMS-790052, Daklinza, EBP-<br>883                                                                                                                                                                                  | [1][3]          |
| Molecular Formula      | C40H50N8O6                                                                                                                                                                                                         | [3][5][6]       |
| Molecular Weight       | 738.89 g/mol                                                                                                                                                                                                       | [5][6][7]       |
| CAS Number             | 1009119-64-5                                                                                                                                                                                                       | [1][3][4]       |
| Appearance             | White to yellow solid                                                                                                                                                                                              | [8]             |
| Solubility             | Water: >700 mg/mL (as dihydrochloride salt), 0.00852 mg/mL (free base); DMSO: Slightly soluble; Methanol: Slightly soluble                                                                                         | [1][3][5][8][9] |
| logP                   | 4.67                                                                                                                                                                                                               | [5]             |
| pKa (Strongest Acidic) | 11.15                                                                                                                                                                                                              | [5]             |
| pKa (Strongest Basic)  | 6.09                                                                                                                                                                                                               | [5]             |
| Bioavailability        | 67%                                                                                                                                                                                                                | [4][5]          |
| Protein Binding        | 99%                                                                                                                                                                                                                | [4][5]          |
| Half-life              | 12-15 hours                                                                                                                                                                                                        | [4][5]          |
| Metabolism             | Primarily by CYP3A4                                                                                                                                                                                                | [4]             |

# **Mechanism of Action**



Daclatasvir is a direct-acting antiviral (DAA) that targets the HCV NS5A protein.[3][5] NS5A is a multifunctional phosphoprotein essential for HCV RNA replication and virion assembly.[3][5] Daclatasvir binds with high affinity to the N-terminus of domain 1 of NS5A.[5][10][11] This binding event induces conformational changes in the NS5A protein, disrupting its normal functions.[12]

The primary mechanisms of action of Daclatasvir are:

- Inhibition of Viral RNA Replication: By binding to NS5A, Daclatasvir prevents the formation of the membranous web, the site of HCV RNA replication.[12] This leads to a blockage of viral RNA synthesis.[5][12]
- Disruption of Virion Assembly: Daclatasvir interferes with the hyperphosphorylation of NS5A, a process crucial for the assembly and release of new virus particles.[3][5]





Click to download full resolution via product page

Mechanism of action of Daclatasvir in inhibiting HCV replication and assembly.

## **Signaling Pathways**

The HCV NS5A protein is known to interact with and modulate various host cell signaling pathways to promote viral persistence and pathogenesis.[13] By inhibiting NS5A, Daclatasvir can indirectly affect these pathways. Two of the well-characterized pathways influenced by NS5A are the PI3K/Akt and the Grb2-mediated MAPK/ERK pathways.

- PI3K/Akt Pathway: NS5A can activate the PI3K/Akt signaling cascade, which promotes cell survival and protects against apoptosis.[13][14]
- MAPK/ERK Pathway: NS5A interacts with the adaptor protein Grb2, leading to the inhibition
  of the MAPK/ERK signaling pathway, which can affect cell proliferation and gene expression.
  [13][14][15]





Click to download full resolution via product page

Modulation of host cell signaling pathways by HCV NS5A and its inhibition by Daclatasvir.



# Experimental Protocols HCV Replicon Assay for Antiviral Activity (EC<sub>50</sub> Determination)

This assay is fundamental for quantifying the in vitro potency of antiviral compounds against HCV replication.

Objective: To determine the half-maximal effective concentration (EC<sub>50</sub>) of Daclatasvir required to inhibit HCV RNA replication in a cell-based system.

#### Methodology:

- Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon are used.
   These replicons contain the HCV non-structural proteins (including NS5A) and a reporter gene (e.g., luciferase) or a selectable marker.
- Compound Preparation: Daclatasvir is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
- Treatment: The HCV replicon-containing cells are seeded in 96-well plates. After cell
  attachment, the culture medium is replaced with a medium containing the various
  concentrations of Daclatasvir. Control wells receive medium with the vehicle (DMSO) only.
- Incubation: The plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
- Quantification of HCV Replication:
  - Reporter Gene Assay: If a luciferase reporter is used, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
  - RT-qPCR: Cellular RNA is extracted, and the levels of HCV RNA are quantified using realtime reverse transcription-polymerase chain reaction (RT-qPCR).
- Data Analysis: The percentage of inhibition of HCV replication is calculated for each
   Daclatasvir concentration relative to the vehicle control. The EC<sub>50</sub> value is then determined



by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Table 2: In Vitro Antiviral Activity of Daclatasvir

| HCV Genotype | EC <sub>50</sub> (pM) in Replicon<br>Assays | Reference(s) |
|--------------|---------------------------------------------|--------------|
| 1a           | 50                                          | [16]         |
| 1b           | 9                                           | [16]         |
| 2a           | 71-103                                      | [16]         |
| 3a           | 146                                         | [16]         |
| 4a           | 12                                          | [16]         |
| 5a           | 33                                          | [16]         |

## **Resistance Analysis**

Understanding the genetic barrier to resistance is crucial in drug development.

Objective: To identify amino acid substitutions in the NS5A protein that confer resistance to Daclatasvir.

#### Methodology:

- In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of increasing concentrations of Daclatasvir over a prolonged period.
- Isolation of Resistant Clones: Cell colonies that can replicate in the presence of high concentrations of the drug are isolated and expanded.
- Sequencing of NS5A: The NS5A coding region from the resistant cell clones is amplified by RT-PCR and sequenced.
- Identification of Mutations: The NS5A sequences from the resistant clones are compared to the wild-type sequence to identify amino acid substitutions.



 Clinical Resistance Monitoring: For patients undergoing treatment with Daclatasvircontaining regimens who experience virologic failure, population or deep sequencing of the NS5A region from plasma-derived HCV RNA is performed to identify resistance-associated substitutions (RASs).

Table 3: Common Resistance-Associated Substitutions for Daclatasvir

| HCV Genotype | NS5A Amino Acid Position(s) | Reference(s) |
|--------------|-----------------------------|--------------|
| 1a           | M28, Q30, L31, Y93          | [5][8]       |
| 1b           | L31, Y93H                   | [17][18]     |
| 3a           | Y93H                        | [5][19]      |

### Conclusion

Daclatasvir is a highly effective inhibitor of the HCV NS5A protein, playing a pivotal role in the development of curative, all-oral treatment regimens for chronic hepatitis C. Its mechanism of action, involving the disruption of both viral RNA replication and virion assembly, has been extensively characterized. Understanding its chemical properties, interaction with cellular signaling pathways, and the potential for resistance development is essential for its optimal clinical use and for the design of next-generation NS5A inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation of Daclatasvir and other antiviral agents targeting the HCV NS5A protein.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Daclatasvir | CAS 1009119-64-5 | Cayman Chemical | Biomol.com [biomol.com]

## Foundational & Exploratory





- 2. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daclatasvir | C40H50N8O6 | CID 25154714 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Daclatasvir Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. KEGG DRUG: Daclatasvir [kegg.jp]
- 7. Daclatasvir and Asunaprevir-1 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Daclatasvir Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. What is the mechanism of Daclatasvir Dihydrochloride? [synapse.patsnap.com]
- 13. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication -Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Subversion of Cell Signaling Pathways by Hepatitis C Virus Nonstructural 5A Protein via Interaction with Grb2 and P85 Phosphatidylinositol 3-Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C
   PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of primary direct-acting antiviral (DAA) drugs resistance mutations in NS5A/NS5B regions of hepatitis C virus with genotype 1a and 1b from patients with chronic hepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [NS5A-IN-3 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143713#ns5a-in-3-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com